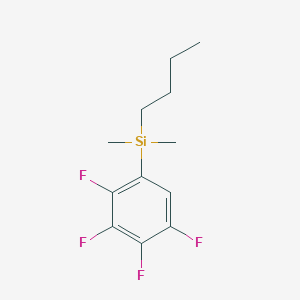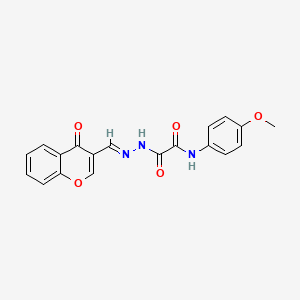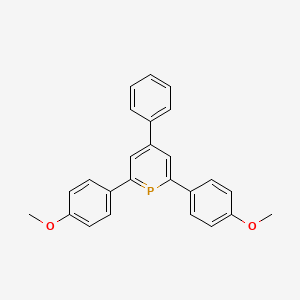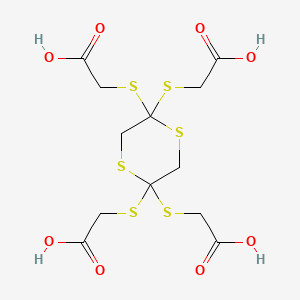
((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid is an organic compound that features a bromophenyl group attached to a furan ring, which is further connected to a propanoyl group and an aminoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylfuran, followed by the acylation of the resulting bromophenylfuran with propanoyl chloride. The final step involves the reaction of the acylated product with glycine to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
科学的研究の応用
Chemistry
In chemistry, ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its bromophenyl group can be tagged with radioactive isotopes for imaging studies.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its functional groups allow for easy incorporation into polymer chains, enhancing the properties of the resulting materials.
作用機序
The mechanism of action of ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. The aminoacetic acid moiety can form hydrogen bonds with amino acid residues in enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)propionic acid
- 5-(4-Bromophenyl)-2-furylacetic acid
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid is unique due to its combination of a bromophenyl group, a furan ring, and an aminoacetic acid moiety This structure provides a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with diverse properties
特性
CAS番号 |
853331-28-9 |
|---|---|
分子式 |
C15H14BrNO4 |
分子量 |
352.18 g/mol |
IUPAC名 |
2-[3-[5-(4-bromophenyl)furan-2-yl]propanoylamino]acetic acid |
InChI |
InChI=1S/C15H14BrNO4/c16-11-3-1-10(2-4-11)13-7-5-12(21-13)6-8-14(18)17-9-15(19)20/h1-5,7H,6,8-9H2,(H,17,18)(H,19,20) |
InChIキー |
RHTRATSGFCTQAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)





![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)




![1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene](/img/structure/B11941724.png)
